8-chloro-2-hydroxy-1H-quinolin-4-one
Description
Properties
IUPAC Name |
8-chloro-2-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNFSGXQMTYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-chloro-2-hydroxy-1H-quinolin-4-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The removal of byproducts and purification of the final product are critical steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-hydroxy-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and the use of catalysts.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
8-Chloro-2-hydroxy-1H-quinolin-4-one has shown potential as a cytotoxic agent against various cancer cell lines. A study demonstrated that derivatives of 4-hydroxyquinolines exhibit selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells. This selectivity is critical for developing anticancer therapies with reduced side effects . The compound's mechanism involves interference with cellular pathways that are vital for cancer cell survival.
Antimicrobial Properties
Research has indicated that 8-chloro derivatives possess significant antimicrobial activity. For instance, studies on related quinoline derivatives showed antifungal properties against multiple strains, suggesting that modifications in the chemical structure can enhance efficacy against pathogens . The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the quinoline ring could lead to improved antimicrobial performance.
Antimalarial Activity
The compound has been explored for its antimalarial properties as well. Endochin-like quinolones (ELQs), which are structurally related to this compound, have been optimized for better efficacy against malaria parasites. These compounds target the mitochondrial electron transport chain in Plasmodium species, demonstrating the potential of quinoline derivatives in treating malaria .
Agricultural Applications
Herbicidal Activity
The herbicidal properties of this compound derivatives have been investigated, revealing their ability to inhibit photosynthetic processes in plants. Studies involving spinach chloroplasts showed that these compounds could effectively disrupt photosystem II activity, leading to reduced growth in target weeds . This property positions them as potential candidates for developing new herbicides.
Fungicidal Activity
In addition to herbicidal effects, the compound exhibits fungicidal activity. Testing against various fungal strains revealed that certain derivatives could inhibit fungal growth effectively, which is crucial for agricultural applications aimed at protecting crops from fungal diseases .
Material Science Applications
Synthesis of Functional Materials
In material science, this compound has been utilized in synthesizing functional materials. Its ability to form coordination complexes with metals opens avenues for developing new materials with unique electronic and optical properties. These materials can be applied in sensors and catalysis .
Case Study 1: Anticancer Activity
A study evaluated a series of quinoline derivatives for their cytotoxic effects on colon adenocarcinoma cell lines. The findings indicated that certain modifications led to enhanced selectivity towards resistant cells, suggesting a promising direction for future anticancer drug development .
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal potential of 8-chloro derivatives demonstrated significant inhibition of photosynthetic electron transport in spinach chloroplasts. This study provided insights into the structure-function relationship essential for optimizing herbicidal activity .
Mechanism of Action
The mechanism of action of 8-chloro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
| Compound Name | Substituents (Positions) | Key Functional Features | Reactivity/Applications | References |
|---|---|---|---|---|
| 8-Chloro-2-hydroxy-1H-quinolin-4-one | Cl (8), OH (2) | Hydrogen bonding (OH), lipophilic (Cl) | Potential antimicrobial precursor | [13, 15] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Cl (4), CH₃ (8) | Electrophilic Cl at 4, nucleophilic reactions | Synthesis of sulfanyl/hydrazino derivatives | [1, 3, 6] |
| 7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | Cl (7), CF₃ (2) | Strong electron-withdrawing (CF₃) | Enhanced stability, pharmaceutical intermediates | [8] |
| 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one | NH₂-pyrimidine (3), OH (4) | Hydrogen bonding, aromatic conjugation | Antimicrobial activity | [2, 4] |
| 6-Hydroxy-1H-quinolin-4-one | OH (6) | Solubility in polar solvents | Limited reactivity due to lack of Cl | [14] |
Key Observations:
Reactivity at Position 4: In 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at position 4 undergoes nucleophilic substitution (e.g., with thiols or amines) to form sulfanyl or hydrazino derivatives, which are valuable in medicinal chemistry . In contrast, this compound lacks a reactive group at position 4 (replaced by a keto group), limiting its participation in such reactions.
Hydrogen Bonding and Solubility: The hydroxyl group at position 2 in the target compound enhances solubility in polar solvents compared to 4-chloro-8-methylquinolin-2(1H)-one (methyl at 8) and 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one (CF₃ at 2) .
Electronic Effects :
Key Observations:
- However, analogous compounds (e.g., 4-chloro-8-methylquinolin-2(1H)-one) are synthesized via chlorination or nucleophilic substitution, suggesting similar routes for the target compound .
- The hydroxyl group at position 2 may complicate regioselective chlorination at position 8, requiring protective group strategies to avoid side reactions.
Key Observations:
- Hydroxyl groups generally improve solubility but may reduce membrane permeability. The target compound’s chloro substituent at position 8 may balance this by increasing lipophilicity .
- Antimicrobial activity is strongly influenced by substituents: compounds with aminopyrimidine or diazepine moieties (e.g., compound 23 in ) show enhanced activity compared to simpler quinolinones .
Q & A
Basic: What are the common synthetic routes for 8-chloro-2-hydroxy-1H-quinolin-4-one?
Answer:
The synthesis of this compound can be adapted from methods used for structurally related quinolinones. Key approaches include:
- Cyclization of substituted malonate derivatives : Diethyl (ethoxymethylene)malonate can serve as a precursor, with magnesium and ammonium chloride as catalysts under aqueous conditions .
- Multi-step halogenation : Starting from hydroxyquinoline derivatives, chlorination can be achieved using reagents like POCl₃ or SOCl₂, followed by regioselective hydroxylation. For example, 8-chloroquinolin-2(1H)-one derivatives have been synthesized via alkylation with chloroacetone, yielding 89% under optimized conditions .
Critical parameters : Control of pH, temperature, and stoichiometric ratios of halogenating agents to avoid over-substitution.
Basic: How is the structure of this compound characterized experimentally?
Answer:
Structural validation typically involves:
- NMR spectroscopy : For 8-chloro-substituted quinolinones, characteristic signals include δ 7.10–8.05 ppm for aromatic protons and δ 160–204 ppm for carbonyl carbons in ¹³C NMR .
- Elemental analysis : Matching calculated vs. observed C, H, N, and Cl percentages (e.g., C₁₀H₆ClNO₂ requires C 57.30%, H 2.88%, N 6.68%) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 209 for [M+H]⁺) confirm molecular weight.
Basic: What safety precautions are recommended for handling this compound?
Answer:
While direct safety data for this compound is limited, analogous hydroxyquinolinones (e.g., 6-hydroxy-1H-quinolin-4-one) suggest:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : In airtight containers away from oxidizing agents, with temperature control to prevent decomposition .
Advanced: How can derivatization strategies enhance the functionality of this compound?
Answer:
Derivatization often targets the hydroxyl and carbonyl groups:
- Alkylation : Reaction with chloroacetone at the hydroxyl group yields 8-chloro-2-(2-oxopropoxy)quinoline (89% yield), confirmed by ¹H NMR δ 2.33 ppm (methyl group) and δ 5.09 ppm (methylene bridge) .
- Nucleophilic substitution : The 4-keto group can undergo condensation with hydrazines or amines to form hydrazones or imine derivatives, useful in coordination chemistry .
Optimization note : Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. NaH) significantly impact reaction efficiency.
Advanced: How do substituent effects influence the reactivity of this compound in nucleophilic reactions?
Answer:
- Electron-withdrawing chloro group : Enhances electrophilicity at the 4-keto position, facilitating nucleophilic attacks. For example, thiol analogs of 4-chloro-8-methylquinolin-2(1H)-one show increased reactivity with sulfur nucleophiles compared to non-halogenated analogs .
- Steric hindrance : Substituents at the 8-position (e.g., methyl vs. chloro) alter accessibility to reactive sites, as seen in reduced yields for bulkier derivatives .
Advanced: What analytical methods are recommended for resolving purity controversies in synthesized batches?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 70:30 over 20 min) to separate impurities. UV detection at 254 nm is optimal for quinolinone chromophores.
- X-ray crystallography : Resolves structural ambiguities; for example, Acta Crystallographica data confirm bond angles and packing modes in halogenated quinolinones .
- TGA/DSC : Identifies decomposition temperatures (>200°C for stable derivatives) to assess thermal stability .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- DFT calculations : Predict electron density maps to identify reactive sites for drug design. For instance, the HOMO-LUMO gap (~4.5 eV) indicates potential redox activity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Analogous 8-hydroxyquinoline derivatives show affinity for metal ions in enzymatic pockets .
Advanced: What strategies address contradictions in reported synthetic yields for this compound?
Answer:
- Parameter optimization : Re-evaluate reaction time (e.g., 12–24 hr for cyclization) and catalyst loadings (e.g., 1.2 eq Mg vs. 1.5 eq). For example, extending reaction time from 6 to 18 hr increased yields from 65% to 89% in alkylation reactions .
- Byproduct analysis : Use LC-MS to trace side products (e.g., di-substituted derivatives) and adjust stoichiometry accordingly.
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Purification bottlenecks : Column chromatography becomes impractical at >100 g scales. Switch to recrystallization using ethanol/water mixtures (70:30 v/v) for higher throughput .
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat generation during chlorination steps.
- Regioselectivity loss : Employ directing groups (e.g., temporary Boc protection) to maintain positional fidelity in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
